molecular formula C6H5Cl2NO2S B1582122 2,5-Dichlorobenzenesulfonamide CAS No. 7720-45-8

2,5-Dichlorobenzenesulfonamide

Cat. No. B1582122
CAS RN: 7720-45-8
M. Wt: 226.08 g/mol
InChI Key: UMHSKUILJUFIEK-UHFFFAOYSA-N
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Description

2,5-Dichlorobenzenesulfonamide is a chemical compound with the linear formula C6H5Cl2NO2S . It has a molecular weight of 226.082 . This compound belongs to the family of sulfonamides.


Molecular Structure Analysis

The molecular structure of 2,5-Dichlorobenzenesulfonamide is represented by the linear formula C6H5Cl2NO2S . It has a molecular weight of 226.082 .

Scientific Research Applications

Enzyme Inhibition and Antitumor Properties

2,5-Dichlorobenzenesulfonamide has shown potential in inhibiting various isoforms of the enzyme carbonic anhydrase, which is significant in medical research, particularly in cancer treatment. This compound has demonstrated effectiveness against both cytosolic and tumor-associated isoforms of this enzyme, indicating its potential in targeted cancer therapies. Notably, its efficacy against tumor-associated isoforms such as CA IX and XII makes it a promising candidate for further investigation in oncology research (Sławiński et al., 2014).

Tautomerism and Structural Studies

In the realm of chemistry, 2,5-Dichlorobenzenesulfonamide has been a subject of interest for understanding tautomerism - a concept crucial in understanding chemical reactions and properties. The compound's ability to exist in different tautomeric forms offers insights into intramolecular bonding and interactions, aiding in the design of more effective drugs and chemicals (Beuchet et al., 1999).

Radical Addition and Synthesis

This compound is also significant in synthetic chemistry, particularly in radical addition reactions. It facilitates the regioselective addition to alkenes, leading to the formation of useful derivatives. Such reactions are fundamental in synthesizing various organic compounds with potential applications in pharmaceuticals and materials science (Tsuritani et al., 2003).

Antimicrobial and Anti-HIV Activity

The incorporation of 2,5-Dichlorobenzenesulfonamide in synthesizing benzenesulfonamides has led to the development of compounds with notable antimicrobial and anti-HIV activities. This paves the way for new therapeutic agents in combating infectious diseases (Iqbal et al., 2006).

Neuropharmacology and Cognitive Enhancement

In neuropharmacology, derivatives of 2,5-Dichlorobenzenesulfonamide have been explored for their potential in enhancing cognitive functions. These studies are particularly relevant in the context of neurological disorders like Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Future Directions

A study focused on designing and synthesizing derivatives with 2,4-dichlorobenzenesulfonamide and chalcone pharmacophore groups showed notable anticancer effects on various human cancer cells . This suggests potential future directions in cancer research.

properties

IUPAC Name

2,5-dichlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHSKUILJUFIEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00285532
Record name 2,5-dichlorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00285532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichlorobenzenesulfonamide

CAS RN

7720-45-8
Record name 7720-45-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-dichlorobenzenesulfonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7720-45-8
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Synthesis routes and methods

Procedure details

170 ml of aqueous solution of 25% ammonia and 500 ml of acetonitrile were ice-cooled and stirred while maintaining the internal temperature at 5° C. or lower. 126 g (0.513 mol) of commercially available 2,5-dichlorobenzenesulfonyl chloride was added dividedly in five times over 1 hour. After completion of the addition, additional 30 minutes' reaction was performed, and then the reaction mixture was poured in a mixed solution of 100 ml of concentrated hydrochloric acid and 1,000 ml of ice water under stirring. The precipitated crystal was collected by filtration, and washed with water. By drying, 100 g of 2,5-dichlorobenzenesulfonamide was obtained as a white crystal (yield 88%).
[Compound]
Name
aqueous solution
Quantity
170 mL
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reactant
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100 mL
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ice water
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500 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
IU Khan, TA Sheikh, WTA Harrison - … Crystallographica Section E …, 2012 - scripts.iucr.org
In the title compound, C24H24Cl4N2O4S2, the dihedral angles between the central benzene ring and the pendant rings are 58.09 (10) and 62.59 (10). The dihedral angle between the …
Number of citations: 11 scripts.iucr.org
AB DeMilo, AB Borkovec, RL Fye - Journal of agricultural and food …, 1977 - ACS Publications
From the 51 analogues of 2, 5-dichloro-lV-(2, 4-dinitrophenyl) benzenesulfonamide synthesized and tested as candidate insect chemosterilants, 4-bromo-jV-(2, 4-dinitrophenyl) …
Number of citations: 5 pubs.acs.org
MRC de Castro, ÂQ Aragão, CC Silva… - Journal of the Brazilian …, 2016 - SciELO Brasil
Four sulfonamide-chalcone derivatives were prepared and their crystal structure were elucidated by single-crystal X-ray diffraction technique. They were synthesized by Claisen-…
Number of citations: 25 www.scielo.br
L Everson da Silva, SJ Teixeira… - Letters in Drug …, 2010 - ingentaconnect.com
The present paper reports the synthesis and antiprotozoal activity of N-quinolin-8-yl-arylsulfonamides and their copper and zinc complexes. Sulfonamides 2-5 were synthesized by …
Number of citations: 15 www.ingentaconnect.com
WB Fernandes, AQ Aragão, FT Martins… - … Section C: Crystal …, 2011 - scripts.iucr.org
Two arylsulfonamide derivatives, N-(4-acetylphenyl)benzenesulfonamide, C14H13NO3S, and N-(4-acetylphenyl)-2,5-dichlorobenzenesulfonamide, C14H11Cl2NO3S, differing by the …
Number of citations: 7 scripts.iucr.org
WJ Conradi - 1953 - digitalcommons.njit.edu
Nitration of derivatives of 2,5-dichlorobenzenesulfonic acid Page 1 New Jersey Institute of Technology Digital Commons @ NJIT Theses Electronic Theses and Dissertations 5-31-1953 …
Number of citations: 0 digitalcommons.njit.edu
MRC de Castro, RF Naves, A Bernardes… - Arabian Journal of …, 2020 - Elsevier
We here report the synthesis of novel chalcone-sulfonamide compounds based on the hybridization at 2′ position and nitro substitution at the side chalcone phenyl ring followed by …
Number of citations: 15 www.sciencedirect.com
S Mohan, L Harding - Nutrition Research, 2016 - Elsevier
The therapeutic benefits associated with short-term l-arginine supplementation are lost during continuous dosing. AMP-activated protein kinase (AMPK) functional modulation has been …
Number of citations: 2 www.sciencedirect.com
TA Sheikh, IU Khan, WTA Harrison - … Crystallographica Section E …, 2011 - scripts.iucr.org
In the title compound, C26H24Cl4N2O4S2, the dihedral angles between the central benzene ring and the pendant rings are 70.07 (12) and 59.07 (12). The equivalent angle between …
Number of citations: 10 scripts.iucr.org
LN Obasi, COB Okoye, PO Ukoha… - Asian Journal of …, 2013 - academia.edu
Syntheses, Characterization and Antimicrobial Screening of N-(Benzothiazol-2-yl)-2,5- Dichlorobenzenesulphonamide and Its Cu(I), Page 1 INTRODUCTION The search for potent …
Number of citations: 4 www.academia.edu

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